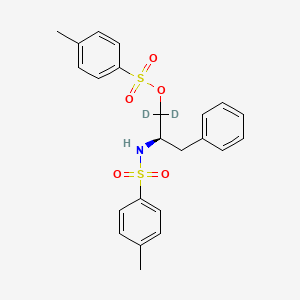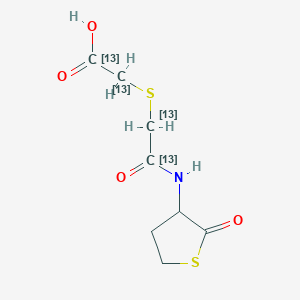
9-cis-13,14-Dihydro 13-methylretinoic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is a synthetic retinoid derivative. It is a deuterated form of 9-cis-13,14-dihydroretinoic acid, which is known to act as a ligand for retinoid X receptors (RXRs). This compound is used in various scientific research applications due to its unique properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-13,14-Dihydro 13-methylretinoic acid-d5 involves several steps, starting from commercially available precursors. The key steps include:
Hydrogenation: The starting material undergoes hydrogenation to introduce the 13,14-dihydro functionality.
Isomerization: The compound is then subjected to isomerization to obtain the 9-cis configuration.
Deuteration: The final step involves the incorporation of deuterium atoms to achieve the deuterated form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for studying retinoid metabolism and function.
Biology: The compound is employed in cell culture studies to investigate the role of RXRs in cellular processes.
Medicine: It is explored for its potential therapeutic effects in treating diseases related to retinoid signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
作用机制
The compound exerts its effects by binding to retinoid X receptors (RXRs), which are nuclear hormone receptors. Upon binding, it activates RXR-mediated transcriptional pathways, influencing gene expression and cellular functions. The molecular targets include various genes involved in cell differentiation, proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
9-cis-Retinoic Acid: Another RXR ligand with similar binding properties but lacks the deuterium atoms.
All-trans-Retinoic Acid: Binds to retinoic acid receptors (RARs) rather than RXRs, leading to different biological effects.
13-cis-Retinoic Acid: Used in acne treatment but has different receptor binding affinities.
Uniqueness
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its specific binding to RXRs also distinguishes it from other retinoids, making it a valuable tool in research.
属性
分子式 |
C20H30O2 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC 名称 |
(4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-4,6,8-trienoic acid |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-/i3D3,10D2 |
InChI 键 |
XTOYXKSKSDVOOD-RLHKDVFOSA-N |
手性 SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(C)CC(=O)O)\C)(C)C)[2H] |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


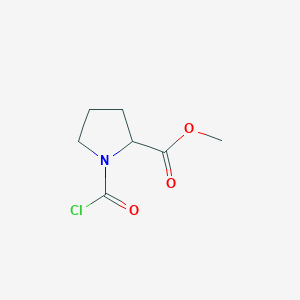

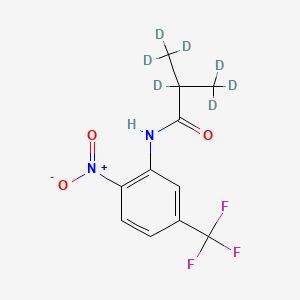

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
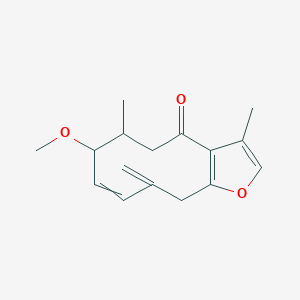
amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
